molecular formula C12H19N3O B13249702 4-Cyclohexyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one

4-Cyclohexyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one

Cat. No.: B13249702
M. Wt: 221.30 g/mol
InChI Key: HRXNFALOJURVBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Cyclohexyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one is a heterocyclic compound featuring a dihydropyridazinone core with cyclohexyl, methyl, and methylamino substituents.

Properties

Molecular Formula

C12H19N3O

Molecular Weight

221.30 g/mol

IUPAC Name

4-cyclohexyl-2-methyl-5-(methylamino)pyridazin-3-one

InChI

InChI=1S/C12H19N3O/c1-13-10-8-14-15(2)12(16)11(10)9-6-4-3-5-7-9/h8-9,13H,3-7H2,1-2H3

InChI Key

HRXNFALOJURVBO-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C(=O)N(N=C1)C)C2CCCCC2

Origin of Product

United States

Biological Activity

4-Cyclohexyl-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

Synthesis and Structural Characteristics

The synthesis of this compound typically involves multi-step organic reactions. The compound can be derived from various precursors through methods such as nucleophilic substitution and cyclization reactions. The structural formula can be represented as follows:

C12H18N4O\text{C}_{12}\text{H}_{18}\text{N}_4\text{O}

The presence of the cyclohexyl and methylamino groups contributes to its lipophilicity, which may influence its biological activity.

Antimicrobial Properties

Research indicates that derivatives of pyridazinone compounds exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of various bacterial strains, including Mycobacterium tuberculosis . While specific data on this compound is limited, its structural analogs suggest potential effectiveness against microbial infections.

Antitumor Activity

Compounds with similar dihydropyridazinone structures have been investigated for their antitumor effects. For example, certain derivatives demonstrated cytotoxicity against cancer cell lines by inducing apoptosis through various mechanisms such as inhibition of key signaling pathways . The SAR studies indicate that modifications to the structure can enhance or diminish this activity.

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds emphasizes the importance of specific functional groups in determining biological activity. For instance:

CompoundStructureActivityNotes
Compound APyridazinone with aromatic ringHigh cytotoxicityEssential for activity
Compound BDihydropyrimidine derivativeModerate activityLoss of aromaticity decreases potency
This compound Dihydropyridazinone with cyclohexyl groupTBDStructural features may influence solubility and permeability

The presence of a cyclohexyl group may enhance hydrophobic interactions, potentially improving cell membrane penetration.

Case Studies and Research Findings

  • Antitubercular Activity : A study screened a library of compounds against Mycobacterium tuberculosis and identified several hits with promising activity. While this compound was not directly tested, related compounds showed significant inhibition at low micromolar concentrations .
  • Anticancer Properties : In vitro studies on similar pyridazinone derivatives revealed IC50 values indicating potent anticancer effects across multiple cell lines. The mechanism often involved modulation of apoptosis-related proteins and cell cycle arrest .
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of related compounds suggest that structural modifications can significantly impact solubility and bioavailability. For instance, compounds with more lipophilic characteristics showed improved absorption profiles in preclinical models .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Dihydropyridazinone Derivatives

The dihydropyridazinone scaffold is common in bioactive molecules. Key analogs include:

4-Chloro-5-(methylamino)-2-(4-methylphenyl)-2,3-dihydropyridazin-3-one (CAS 37627-05-7)
  • Structure : Chloro and 4-methylphenyl substituents at positions 4 and 2, respectively.
  • The 4-methylphenyl group contributes to lipophilicity, aiding membrane permeability .
  • Activity: No direct biological data provided, but similar chloro-substituted analogs exhibit enzyme inhibition and antiparasitic effects .
4-Chloro-5-{[5-(methylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-2-phenyl-2,3-dihydropyridazin-3-one (MMV688763)
  • Structure: Chloro and phenyl groups with a methylamino-thiadiazole sulfanyl side chain.
  • Activity : Anti-Leishmania activity (EC₅₀ = 1.2–1.5 µM) with high selectivity (SI > 41.7 against mammalian cells) .
  • Comparison : The thiadiazole group may enhance target specificity compared to the cyclohexyl group in the target compound.
4-Bromo-2-methyl-5-(methylamino)-2,3-dihydropyridazin-3-one
  • Structure : Bromo substituent at position 3.
  • Properties : Bromine’s larger atomic radius and polarizability may increase binding affinity but reduce metabolic stability compared to chloro or cyclohexyl groups .
Methylamino Group
  • Role: The methylamino group at position 5 is critical for hydrogen bonding and charge interactions. In 4-AP analogs (e.g., 4-(methylamino)pyridine), this group enhances potency in voltage-gated calcium channel modulation .
  • Comparison: Similar interactions likely occur in dihydropyridazinones, suggesting the target compound may exhibit stronger target binding than non-methylated analogs.
Cyclohexyl vs. Aromatic Substituents
  • Aromatic Substituents (e.g., phenyl, trifluoromethylphenyl): Enhance π-π stacking interactions with aromatic residues in enzyme active sites .

Pharmacological and Physicochemical Properties

Compound Substituents (Positions) Key Activities/Properties Reference
Target Compound 4-Cyclohexyl, 2-methyl, 5-(methylamino) Predicted high lipophilicity (logP ~3.5) N/A
MMV688763 4-Cl, 2-phenyl, 5-thiadiazole Anti-Leishmania EC₅₀ = 1.2–1.5 µM
4-Cl-5-(methylamino)-2-(4-MePh) 4-Cl, 2-(4-methylphenyl) Moderate solubility (logS ~-4.2)
4-Br-2-Me-5-(methylamino) 4-Br, 2-methyl High molecular weight (249.7 g/mol)
4-Cl-2-(chlorophenyl)-5-pyrrolidinyl 4-Cl, 2-chlorophenyl, 5-pyrrolidinyl Enhanced solubility via pyrrolidine

Crystallographic Insights

  • Planarity: Dihydropyridazinone cores are nearly planar (e.g., 3.69° dihedral angle in related crystals), favoring stacking interactions .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.